2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid
Overview
Description
2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid is an organic compound with the molecular formula C15H12N2O5 and a molecular weight of 300.27 g/mol . This compound is known for its unique structure, which includes a methylamino group and a nitro group attached to a benzoyl benzoic acid core. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid typically involves the nitration and methylation of precursor compounds. One common method involves the nitration of 4-nitrobenzoic acid followed by methylation using methylamine[2][2]. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product[2][2].
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives and substituted benzoyl compounds .
Scientific Research Applications
2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylamino)-2-nitrobenzoic acid
- N-Methylanthranilic acid
- 2-(Methylamino)benzoic acid
Uniqueness
2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[4-(methylamino)-3-nitrobenzoyl]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-16-12-7-6-9(8-13(12)17(21)22)14(18)10-4-2-3-5-11(10)15(19)20/h2-8,16H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYFGKJOJCJJBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247610 | |
Record name | 2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24837390 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
289913-88-8 | |
Record name | 2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289913-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Methylamino)-3-nitrobenzoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101247610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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